molecular formula C13H16N2O5 B3253860 Phe-Asp CAS No. 22828-05-3

Phe-Asp

Cat. No. B3253860
CAS RN: 22828-05-3
M. Wt: 280.28 g/mol
InChI Key: HWMGTNOVUDIKRE-UWVGGRQHSA-N
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Description

“Phe-Asp” is a dipeptide formed from L-α-aspartyl and L-phenylalanine residues . It is also known as Asp-Phe and has a molecular weight of 280.28 . It is obtained after the hydrolysis of aspartame in the intestinal lumen .


Molecular Structure Analysis

The linear formula of “Phe-Asp” is HOOCCH2CH(NH2)CONHCH(CH2C6H5)CO2H . The InChI key is YZQCXOFQZKCETR-UWVGGRQHSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “Phe-Asp” are not available, it’s worth noting that the Phe-Phe motif, which is similar, has been shown to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .


Physical And Chemical Properties Analysis

“Phe-Asp” has a molecular weight of 280.28 . It is a powder form with an optical activity of [α]20/D +12.5°, c = 1 in 0.5 M HCl .

Scientific Research Applications

Nanomedicine

Molecules based on the Phe-Phe motif, which includes Phe-Asp, have found a range of applications in nanomedicine . They are used in drug delivery, biomaterials, and new therapeutic paradigms . The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Self-Assembly

The Phe-Phe motif, including Phe-Asp, has gained attention for its unique morphological structures and potential applications in biomaterial chemistry, sensors, and bioelectronics . The self-assembled nanostructures of free and protected diphenylalanine scaffolds (such as H-Phe-Phe-OH) present interesting tubular, vesicular, or protofibrillar morphologies .

Production of Functional Nanostructures

Research has been conducted to examine the influence of structural and property (hydrophobic and hydrogen bonding) functional C-terminal conjugate substituents on the self-assembly process of Boc-Phe-Phe . The results provide new directions for the study and application of the Phe-Phe motif, including Phe-Asp, to rationally design new functional nanostructures .

Therapeutic Molecule for Phenylketonuria

Studies have revealed that D-Phe changes L-Phe fibrous state to flakes, which do not propagate further and do not seed L-Phe, suggesting that D-Phe may be a potential therapeutic molecule for phenylketonuria .

Biomaterials

Phe-Asp and similar peptides can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications . They can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .

Innovative Therapeutic Paradigms

The unique properties of nanomaterials based on the Phe-Phe motif, including Phe-Asp, allow for innovative therapeutic paradigms . This is not just a quantitative leap in the efficiency of disease identification and treatment, but also a qualitative leap that can be realized by nanomaterials .

Safety and Hazards

While specific safety and hazard information for “Phe-Asp” is not available, it’s important to note that aspartame, which hydrolyzes to form “Phe-Asp”, has been associated with certain health risks. For example, it can activate glutamate receptors, leading to neuropsychiatric effects and neurotoxicity . It should be totally forbidden for patients with phenylketonuria, and reduced doses or complete avoidance are advisable during pregnancy .

Future Directions

The Phe-Phe motif, which is similar to “Phe-Asp”, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that “Phe-Asp” could potentially have similar applications in the future.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMGTNOVUDIKRE-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

22828-05-3
Record name Phenylalanylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Phe-Asp exhibit any biological activity?

A1: Yes, research suggests Phe-Asp demonstrates antioxidative properties. It has shown potent activity against lipid peroxidation in vitro []. Furthermore, it can protect human cultured cells from oxidative stress-induced death [].

Q2: Does Phe-Asp interact with specific enzymes?

A2: Studies show that Phe-Asp can inhibit protein tyrosine phosphatases PTP1B and SHP2, both implicated in breast cancer development []. Interestingly, it exhibits a stronger inhibitory effect on SHP2 than tripeptides [].

Q3: What is the molecular formula and weight of Phe-Asp?

A3: The molecular formula of Phe-Asp is C14H16N2O5, and its molecular weight is 292.29 g/mol.

Q4: Is there spectroscopic data available for Phe-Asp?

A4: While specific spectroscopic data for Phe-Asp was not detailed in the provided research, various studies utilized techniques like mass spectrometry (MS) [, ] and nuclear magnetic resonance (NMR) spectroscopy [] to characterize Phe-Asp and related peptides.

Q5: Does Phe-Asp exhibit any catalytic properties?

A6: The provided research does not suggest Phe-Asp possesses inherent catalytic properties. Its primary reported role is as an inhibitor of specific enzymes [].

Q6: Have computational methods been used to study Phe-Asp?

A7: Yes, molecular docking studies have been conducted to understand how Phe-Asp interacts with the allosteric sites of protein tyrosine phosphatases PTP1B and SHP2 []. These simulations provide insights into binding conformations and potential inhibitory mechanisms.

Q7: How does the dipeptide structure of Phe-Asp contribute to its activity compared to larger peptides?

A8: Research indicates that Phe-Asp, as a dipeptide, shows higher inhibitory activity against protein tyrosine phosphatases compared to tripeptides with similar sequences []. This suggests that its smaller size might facilitate more favorable interactions within the enzyme's active site.

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